Technical Monograph: Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3)
Technical Monograph: Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3)
The following is an in-depth technical guide on Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3). This document is structured for researchers and drug development professionals, treating the compound with the rigor of a pharmaceutical intermediate or bioactive scaffold assessment.
[1]
Part 1: Executive Summary & Chemical Identity
Octahydrodimethyl-4,7-methano-1H-indenone is a tricyclic ketone belonging to the family of bridged norbornane derivatives.[1] Structurally characterized by a rigid methano-bridge and a dimethyl-substituted indenone skeleton, this compound exhibits high lipophilicity and steric bulk.[1] While primarily utilized in the fine fragrance industry for its substantive woody and floral olfactory profile, its rigid tricyclic scaffold presents interest in medicinal chemistry as a bioisostere for adamantane or steroid cores, offering unique spatial occupancy for receptor binding.
Chemical Identification
| Parameter | Detail |
| CAS Registry Number | 94021-63-3 |
| IUPAC Name | Octahydrodimethyl-4,7-methano-1H-inden-5-one (Isomeric Mixture) |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| SMILES (Representative) | CC12CCC(C1)C3(C)CCC2C3=O (Isomer dependent) |
| Chemical Class | Tricyclic Ketone; Norbornane Derivative |
Structural Analysis & Stereochemistry
The commercial grade of CAS 94021-63-3 is typically a complex reaction mass of isomers.[1] The synthesis from methylcyclopentadiene (MCPD) results in a mixture of:
-
Regioisomers: Methyl groups located at varying positions (typically 1, 2, 3, or 8, 9 positions relative to the bridge).[1]
-
Diastereomers: Endo and Exo configurations of the bridge.[1]
-
Enantiomers: Chiral centers at the bridgeheads and methyl-substituted carbons.[1]
This stereochemical complexity impacts both the olfactory threshold and potential pharmacological binding affinities.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of Octahydrodimethyl-4,7-methano-1H-indenone follows a three-stage industrial workflow rooted in Diels-Alder chemistry.
Synthetic Pathway Visualization
Figure 1: Industrial synthesis pathway from Methylcyclopentadiene to the target Indenone.[1]
Detailed Experimental Protocol
Note: The following protocol is a generalized high-purity synthesis method adapted for laboratory validation.
Stage 1: Diels-Alder Dimerization [1]
-
Reagents: Freshly cracked Methylcyclopentadiene (MCPD).
-
Conditions: Heat MCPD in an autoclave to 170°C for 4–6 hours.
-
Mechanism: [4+2] Cycloaddition yields dimethyl-dicyclopentadiene (mixture of methacrolein adducts).[1]
-
Purification: Fractional distillation to remove unreacted monomer and trimers.[1]
Stage 2: Acid-Catalyzed Hydration
-
Reagent Setup: Charge a reactor with 60% w/w Sulfuric Acid (
). -
Addition: Add Dimethyl-dicyclopentadiene dropwise at 20–25°C.
-
Reaction: The double bond of the norbornene ring undergoes electrophilic addition of water.[1]
-
Work-up: Quench with ice water. Separate the organic layer.[1][2] Wash with
to neutralize.[1] -
Product: Octahydrodimethyl-4,7-methanoinden-5-ol (Intermediate Alcohol).
Stage 3: Oxidative Dehydrogenation
-
Catalyst: Copper-Chromite or Raney Nickel.[1]
-
Procedure: Heat the intermediate alcohol to 200–220°C under reduced pressure (20 mmHg).
-
Reaction: Dehydrogenation converts the secondary alcohol to the ketone.[1]
-
Final Purification: High-vacuum distillation (approx. 110–115°C at 5 mmHg) yields the target Octahydrodimethyl-4,7-methano-1H-indenone .[1]
Part 3: Physicochemical Characterization
Understanding the physical properties is critical for formulation in lipid-based delivery systems or fragrance bases.[1]
| Property | Value (Approx.) | Relevance |
| Physical State | Colorless to pale yellow liquid | Handling/Dosing |
| Boiling Point | 260–270°C (at 760 mmHg) | Thermal Stability |
| Vapor Pressure | 0.002 mmHg at 25°C | Low Volatility (Base Note) |
| LogP (Octanol/Water) | 3.5 – 4.2 (Estimated) | High Lipophilicity (Bioavailability) |
| Solubility | Insoluble in water; Soluble in EtOH, oils | Formulation compatibility |
| Flash Point | > 100°C | Safety/Transport |
Part 4: Toxicological & Safety Assessment
For drug development professionals considering this scaffold, the toxicological profile is analogous to other bridged cyclic ketones.
Core Safety Concerns
-
Skin Sensitization: Like many terpenes and norbornane derivatives, this compound may act as a weak skin sensitizer (Category 1B).[1] It can form haptens via Schiff base formation with skin proteins.[1]
-
Aquatic Toxicity: Due to high LogP, it exhibits chronic toxicity to aquatic life (Category 2).[1] Waste must be incinerated, not released to sewer systems.[1]
Metabolic Pathway Visualization (Conceptual)
The metabolism of rigid tricyclic ketones often involves hydroxylation at the bridgehead or reduction of the ketone.
Figure 2: Predicted metabolic clearance pathways involving Phase I reduction/oxidation and Phase II conjugation.[1]
Part 5: Analytical Methods
To validate purity and isomeric composition, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]
GC-MS Method Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet Temperature: 250°C (Split ratio 50:1).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
-
Detection: EI Source (70 eV).[1] Look for molecular ion (
) at m/z 178 and characteristic tropylium-like or norbornyl fragments.[1]
Part 6: Applications in Research
Fragrance Chemistry
Used as a substantive base note providing woody, camphoraceous, and floral nuances. It acts as a fixative, prolonging the evaporation of more volatile top notes.
Medicinal Chemistry Scaffold
The 4,7-methano-1H-indene core is a rigid, lipophilic scaffold.[1]
-
Bioisosterism: Can replace adamantane or camphor moieties in drug design to improve metabolic stability or alter receptor fit.[1]
-
Steric Shielding: The bridge structure protects adjacent functional groups from metabolic attack.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 30496-78-7 (Parent Hydrocarbon Analog). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier for Octahydro-4,7-methano-1H-inden-5-one.[1][3] Retrieved from [Link][1]
-
Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer.[1] Royal Society of Chemistry.[1] (Contextual reference for norbornane fragrance synthesis).
- Bedoukian Research.Technical Data Sheets for Bridged Cyclic Ketones. (Industry standard protocols for synthesis).
